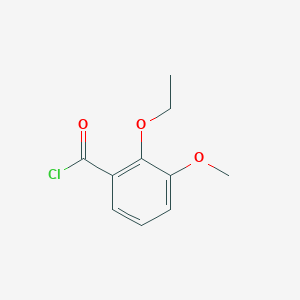

2-Ethoxy-3-methoxybenzoyl chloride

Description

Historical Context and Evolution of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. fiveable.meebsco.com This substitution dramatically increases the reactivity of the carbonyl carbon, transforming the relatively unreactive carboxylic acid into a highly electrophilic species. fiveable.mestudy.com This heightened reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis, particularly for acylation reactions. ebsco.com

The discovery and development of acyl chlorides marked a significant advancement in organic chemistry, providing a reliable method for the formation of esters, amides, and other carbonyl derivatives. fiveable.mewikipedia.org The general synthesis of acyl chlorides involves the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). fiveable.mesavemyexams.com These reactions are typically efficient and produce the desired acyl chloride in high yield.

Over time, the utility of acyl chlorides has expanded beyond simple acylation reactions. They are now integral to a wide range of complex transformations, including Friedel-Crafts acylation reactions for the synthesis of ketones and the preparation of a diverse array of heterocyclic compounds. ebsco.com The continuous development of new synthetic methodologies has further solidified the position of acyl chlorides as indispensable tools for the modern organic chemist.

Strategic Importance of the 2-Ethoxy-3-methoxybenzoyl Moiety as a Synthetic Synthon

The 2-ethoxy-3-methoxybenzoyl moiety, the core structure of 2-ethoxy-3-methoxybenzoyl chloride, is a valuable synthetic synthon due to the specific arrangement of its functional groups. The term "synthon" refers to a conceptual fragment of a molecule that assists in the planning of a chemical synthesis. In this case, the 2-ethoxy-3-methoxybenzoyl group can be strategically incorporated into a target molecule to introduce specific structural and electronic properties.

The presence of both an ethoxy and a methoxy (B1213986) group on the aromatic ring significantly influences the reactivity of the acyl chloride. These electron-donating groups can affect the electrophilicity of the carbonyl carbon and direct the regioselectivity of subsequent reactions on the aromatic ring. This allows for precise control over the synthetic outcome, a crucial aspect in the construction of complex molecules.

The strategic placement of these alkoxy groups can also impart desirable physical and biological properties to the final product. For instance, in medicinal chemistry, the presence of such groups can enhance a molecule's binding affinity to a biological target or improve its pharmacokinetic profile. The versatility of the 2-ethoxy-3-methoxybenzoyl moiety makes it a key building block in the synthesis of a variety of complex organic molecules.

Current Research Landscape and Future Perspectives for Aromatic Acyl Chlorides in Complex Molecule Construction

The field of organic synthesis is constantly evolving, with a continuous demand for new and efficient methods to construct complex molecules. Aromatic acyl chlorides, including substituted derivatives like this compound, remain at the forefront of this research. tandfonline.com Current research is focused on several key areas:

Development of Novel Catalytic Methods: While the synthesis of acyl chlorides is well-established, there is ongoing research into developing more environmentally friendly and efficient catalytic methods. tandfonline.com This includes the use of novel catalysts to minimize waste and improve reaction conditions.

Applications in Total Synthesis: Aromatic acyl chlorides are frequently employed as key intermediates in the total synthesis of natural products and other complex target molecules. nih.gov Their high reactivity and versatility make them ideal for introducing key structural motifs.

Exploration of New Reaction Pathways: Chemists are continually exploring new reactions and transformations involving aromatic acyl chlorides. This includes the development of novel cross-coupling reactions and the use of acyl chlorides in cascade reactions to build molecular complexity rapidly.

The future of aromatic acyl chlorides in complex molecule construction appears bright. As our understanding of chemical reactivity deepens and new synthetic tools are developed, the applications for these versatile building blocks will undoubtedly continue to expand. The demand for sophisticated molecules in fields such as medicine, materials science, and agriculture will ensure that aromatic acyl chlorides remain a vital component of the synthetic chemist's toolbox. emergenresearch.comwiseguyreports.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBKBUDIBNWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 3 Methoxybenzoyl Chloride: Modern Approaches and Innovations

Classical Chlorination Routes from Corresponding Benzoic Acid

The most conventional approach to synthesizing 2-Ethoxy-3-methoxybenzoyl chloride begins with its parent carboxylic acid, 2-Ethoxy-3-methoxybenzoic acid. The conversion of the carboxylic acid's hydroxyl group into a chloro group is typically accomplished using various chlorinating agents.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely employed and cost-effective method for preparing acyl chlorides. researchgate.net The process involves heating the carboxylic acid, in this case, 2-Ethoxy-3-methoxybenzoic acid, with an excess of thionyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. researchgate.netyoutube.com

For substituted benzoic acids, such as 2-methoxybenzoic acid or 2-ethoxybenzoic acid, the reaction is typically carried out by adding the acid portion-wise to thionyl chloride and then heating the mixture to ensure the reaction goes to completion. bme.hugoogle.com After the reaction, excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude benzoyl chloride, which can be further purified by vacuum distillation. bme.hugoogleapis.com The reaction is often performed neat or in an inert solvent like chloroform (B151607) or toluene. googleapis.comorgsyn.org

Optimization of this process often involves adjusting the reaction temperature and time. For instance, a procedure for o-ethoxybenzoyl chloride specifies reacting at 75-85°C for 3-4 hours to improve yield and purity. google.com Another key optimization is the use of catalytic additives, which are discussed in a subsequent section.

Table 1: Typical Reaction Parameters for Thionyl Chloride-Mediated Synthesis

| Parameter | Typical Condition | Rationale/Notes | Reference |

|---|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | Common, cost-effective chlorinating agent. | researchgate.net |

| Stoichiometry | Slight to large excess of SOCl₂ | Drives the reaction to completion and can act as the solvent. | researchgate.net |

| Temperature | Reflux or 70-90°C | Facilitates the reaction and removal of gaseous byproducts (SO₂, HCl). | bme.hugoogle.com |

| Catalyst | Catalytic amount of DMF | Significantly accelerates the reaction rate. | orgsyn.org |

| Work-up | Distillation of excess SOCl₂ followed by vacuum distillation of the product | Gaseous byproducts simplify purification. | bme.hu |

While thionyl chloride is common, other reagents can be used for the chlorination of 2-Ethoxy-3-methoxybenzoic acid. Oxalyl chloride ((COCl)₂) is a valuable alternative, particularly for reactions that must be run under milder conditions. libretexts.org It often reacts faster and at lower temperatures than thionyl chloride, which can be advantageous if the substrate contains sensitive functional groups. nih.gov The byproducts of the reaction with oxalyl chloride—carbon dioxide, carbon monoxide, and HCl—are all gaseous, facilitating an easy work-up similar to the thionyl chloride method. researchgate.net

Phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for converting carboxylic acids to acid chlorides. researchgate.netbeilstein-journals.org These reagents are generally more reactive than thionyl chloride but produce non-gaseous byproducts (phosphorous acid from PCl₃ and phosphoryl chloride from PCl₅), which can complicate the purification process. researchgate.netrushim.ru However, methods using PCl₃ have been developed that feature high atom efficiency and a simple work-up where the phosphonic acid byproduct is easily removed by filtration. researchgate.net

Table 2: Comparison of Common Chlorinating Agents

| Reagent | Byproducts | Relative Reactivity | Key Advantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Moderate | Gaseous byproducts, cost-effective. | youtube.com |

| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | High | Milder conditions, gaseous byproducts, high yield. | libretexts.orgnih.gov |

| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | High | High atom efficiency. | researchgate.net |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Very High | Effective for less reactive acids. | beilstein-journals.org |

The efficiency of chlorination reactions using thionyl or oxalyl chloride can be dramatically increased by adding a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netacs.org This catalytic effect is so pronounced that some carboxylic acids that react slowly or not at all under normal conditions can be converted to their acid chlorides in excellent yields when DMF is present. researchgate.net

The mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., thionyl chloride) to form a reactive intermediate known as the Vilsmeier reagent, specifically chlorodimethylformiminium chloride. acs.orgresearchgate.net This iminium salt is a much more powerful acylating agent than thionyl chloride itself. It reacts with the carboxylate anion of the benzoic acid to form an unstable acyl-oxy-imminium intermediate. This intermediate then collapses, with the chloride ion attacking the acyl carbon to yield the final this compound, sulfur dioxide, and regenerated DMF, thus completing the catalytic cycle. acs.orgcommonorganicchemistry.com While highly effective, the use of DMF as a catalyst can lead to the formation of trace amounts of the toxic byproduct dimethylcarbamoyl chloride (DMCC), which may be a concern in certain applications. acs.orgacs.org

Alternative and Emerging Synthetic Pathways

Beyond the classical transformation of the pre-existing benzoic acid, other methodologies have been developed for the synthesis of benzoyl chlorides, including those starting from different precursors or using novel reagents.

An innovative route to benzoyl chlorides involves the use of Grignard reagents. google.com This pathway bypasses the need to first synthesize and isolate the corresponding benzoic acid. For the synthesis of this compound, the process would begin with the preparation of a Grignard reagent, 2-Ethoxy-3-methoxyphenylmagnesium chloride, from the corresponding aryl halide (e.g., 1-chloro-2-ethoxy-3-methoxybenzene) and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). google.com

Traditionally, Grignard reagents are carboxylated using carbon dioxide to produce the benzoic acid, which is then chlorinated in a separate step. google.com However, a more direct and efficient approach involves quenching the Grignard reagent with phosgene (B1210022) (COCl₂) or a phosgene surrogate. google.comgoogle.com This reaction directly forms the benzoyl chloride, offering a more streamlined process with fewer steps. While this method is powerful, it requires careful control of reaction conditions to prevent the newly formed, highly reactive acyl chloride from reacting with a second equivalent of the Grignard reagent, which would lead to the formation of a ketone and subsequently a tertiary alcohol. libretexts.orglibretexts.orgbyjus.com

Phosgene is a highly effective reagent but is also an extremely toxic gas, which makes its handling and use challenging. This has led to the development and use of safer, solid phosgene surrogates. d-nb.inforesearchgate.netresearchgate.net The most common of these is bis(trichloromethyl) carbonate, also known as triphosgene (B27547). nih.gov Triphosgene is a stable, crystalline solid that can be safely handled and stored. nih.govjcsp.org.pk In the presence of a catalyst or upon heating, it decomposes to release three equivalents of phosgene in situ, allowing for controlled reactions without handling the hazardous gas directly.

Triphosgene can be used in place of phosgene in the Grignard-based synthesis described above. google.com Patents describe the synthesis of substituted methoxy (B1213986) benzoyl chlorides by reacting a Grignard reagent with triphosgene in the presence of a catalyst. google.com Furthermore, triphosgene, often with a catalytic amount of DMF, is an excellent reagent for converting carboxylic acids to their corresponding acyl chlorides under mild conditions, representing a safer alternative to the classical chlorination methods. jcsp.org.pkgoogle.com

Green Chemistry and Sustainable Synthesis Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it For the synthesis of acyl chlorides, which often involves corrosive and hazardous reagents, the application of green principles is particularly crucial for developing environmentally and economically favorable methods. scirp.org

A key principle of green chemistry is the reduction or elimination of organic solvents, which contribute significantly to chemical waste and pollution. tandfonline.com Research has focused on developing solvent-free reaction conditions or substituting hazardous solvents with more environmentally benign alternatives.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. One method involves the mechanical grinding of reactants, which can lead to highly efficient and rapid transformations with minimal waste. uctm.edu For instance, the oxidation of 4-ethoxy-3-methoxybenzyl alcohol, a direct precursor to the corresponding carboxylic acid, has been achieved with high yield under solvent-less grinding conditions, demonstrating the feasibility of this approach for related structures. uctm.edu Other solvent-free procedures for acylation have been developed using microwave irradiation or by simply heating the neat reactants, which can be more energy-efficient and simplify product work-up. researchgate.netresearchgate.net

When solvents are necessary, the trend is towards using less toxic and more sustainable options. Tetrahydrofuran (THF), for example, has been shown to be a more effective and benign solvent for the synthesis of some acyl chlorides compared to traditional chlorinated solvents like dichloromethane (B109758) or chlorobenzene. jcsp.org.pk Water is considered the most preferred green solvent, and while acyl chlorides are water-sensitive, certain acylation reactions have been successfully conducted in aqueous buffer systems, which can simplify product isolation through precipitation. tandfonline.com

| Solvent System | Description | Advantages | Relevant Findings | Citation |

|---|---|---|---|---|

| Solvent-Free (Grinding) | Reactants are physically ground together in a mortar and pestle without any solvent. | Reduces waste, high efficiency, short reaction times, energy efficient. | The precursor 4-ethoxy-3-methoxybenzyl alcohol was oxidized to the corresponding aldehyde in 74% yield in 15 minutes. | uctm.edu |

| Solvent-Free (Microwave) | Microwave irradiation provides energy for the reaction without a solvent medium. | Drastically reduced reaction times, reduced thermal degradation, easier workup. | General procedures for N-, O-, and S-benzoylation have been developed under solvent-free microwave conditions. | researchgate.net |

| Tetrahydrofuran (THF) | A less toxic alternative to chlorinated solvents. | Better solvent for acyl chloride formation compared to ethyl acetate, dichloromethane, and chlorobenzene. | Achieved a 93% yield for an acyl chloride synthesis, higher than with other tested organic solvents. | jcsp.org.pk |

| Aqueous Buffer | Using a water-based system, often with a buffer to control pH. | Avoids toxic organic solvents, product can often be isolated by simple filtration. | Effective for chloroacetylation of anilines using chloroacetyl chloride, with high isolated yields. | tandfonline.com |

The move towards catalytic processes, especially those using recyclable catalysts, is a cornerstone of sustainable synthesis. Traditional methods for converting carboxylic acids to acyl chlorides often employ stoichiometric amounts of reagents like thionyl chloride or oxalyl chloride, which produce hazardous byproducts. scirp.orgjcsp.org.pk Recyclable catalysts minimize waste and reduce costs.

Several classes of recyclable catalysts have been developed for acylation reactions.

Polymer-Supported Catalysts : These heterogeneous catalysts, such as polystyrene-supported palladium complexes, can be used in coupling reactions involving acyl chlorides. researchgate.net The catalyst can be easily recovered by simple centrifugation or filtration and reused multiple times with only a slight decrease in activity. researchgate.net Another approach involves polymeric catalysts derived from chloromethyl polystyrene for the chlorination of organic acids. google.com

Recyclable Homogeneous Catalysts : An example is 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a salt of the common catalyst DMAP. It has been effectively used for the acylation of inert alcohols and can be regenerated and recycled after the reaction. acs.org

Nanoencapsulated Catalysts : This innovative approach involves encapsulating a catalyst within a polymer shell. For example, Zirconium(IV) chloride, a potent but moisture-sensitive Lewis acid, has been nanoencapsulated in non-cross-linked polystyrene. bohrium.com This protects the catalyst from hydrolysis and allows it to be easily recovered and reused for several cycles with minimal loss of activity, making it a robust and environmentally friendly option for acylation. bohrium.com

| Catalyst Type | Example | Reaction | Recyclability Findings | Citation |

|---|---|---|---|---|

| Polymer-Supported | Polystyrene-supported Pd(0) complex | Coupling of acyl chlorides and terminal alkynes | Can be recycled and reused several times with only a slight decrease in activity after centrifugation. | researchgate.net |

| Recyclable Homogeneous | 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Acylation of inert alcohols | The catalyst is regenerated after the acylation product is released and can be reused. | acs.org |

| Nanoencapsulated Lewis Acid | Polystyrene-nanoencapsulated Zirconium(IV) chloride (PS-NC/ZrCl4) | Acetylation of alcohols and phenols | Easily recycled with low metal leaching; showed good activity for at least four consecutive cycles. | bohrium.com |

| Polymeric Catalyst | Polymer of Formula I (based on aminomethyl polystyrene) | Chlorination of organic acids using thionyl chloride etc. | The catalyst is designed for easy separation and reuse, saving energy and cost. | google.com |

Process Intensification through Flow Chemistry Techniques

Process intensification involves developing smaller, more efficient, and safer manufacturing processes. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is a prime example of this approach. rsc.org It offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it ideal for the synthesis of reactive intermediates like this compound. researchgate.net

While specific literature on the continuous flow synthesis of this compound is not widely available, the synthesis of other highly reactive and unstable acyl chlorides has been successfully demonstrated in flow reactors. These established methodologies are directly applicable. For instance, a continuous-flow methodology was developed for the synthesis of the highly unstable acryloyl chloride. researchgate.netnih.gov Using an oxalyl chloride mediated procedure under solvent-free conditions, near-equimolar amounts of the carboxylic acid and oxalyl chloride with a catalytic amount of DMF at room temperature resulted in almost full conversion within 1 to 3 minutes of residence time. nih.gov This demonstrates the potential for producing this compound on-demand, avoiding the storage of a potentially hazardous and moisture-sensitive compound. researchgate.netnih.gov

| Product | Reagents | Reaction Conditions | Key Outcome | Citation |

|---|---|---|---|---|

| Acryloyl Chloride | Acrylic acid, oxalyl chloride, cat. DMF | Continuous flow, solvent-free, room temperature | Nearly full conversion achieved in 1-3 minutes residence time. | nih.gov |

| Various Acyl Chlorides | Corresponding carboxylic acids, thionyl chloride | Continuous flow microreactor | Methodology developed for the synthesis of unstable acid chlorides. | researchgate.net |

| Aromatic and Heterocyclic Ketones | Aromatic acid chlorides (e.g., 2- or 3-methoxybenzoyl chloride), organolithiums | Continuous flow | Good yields (65-72%) with minimized side-product formation. | rsc.org |

| m-sulfamoylbenzamide analogues | m-(chlorosulfonyl)benzoyl chloride, amines | Continuous flow | Increased selectivity at higher temperatures without a catalyst compared to batch. | researchgate.net |

The use of continuous flow reactors offers significant advantages in terms of both safety and selectivity, particularly for reactions involving hazardous materials or sensitive intermediates.

Enhanced Safety:

In-situ Generation and Consumption : Flow chemistry allows for the on-demand generation and immediate consumption of hazardous intermediates, preventing their accumulation in large, potentially dangerous quantities. beilstein-journals.org This is critical when using toxic chlorinating agents like phosgene or thionyl chloride derivatives to produce acyl chlorides. scirp.orgresearchgate.net

Superior Thermal Control : Microreactors have a very high surface-area-to-volume ratio, which enables extremely efficient heat dissipation. beilstein-journals.org This minimizes the risk of thermal runaways in highly exothermic reactions, a common concern in the batch synthesis of acyl chlorides.

Enhanced Selectivity:

Precise Control of Parameters : Flow reactors allow for exact control over residence time, temperature, and stoichiometry. beilstein-journals.org This precision minimizes the formation of byproducts that are common in less-controlled batch environments.

Minimization of Side Reactions : In reactions involving highly reactive species like acyl chlorides and organometallic reagents, rapid mixing and short residence times in a flow system can prevent undesired subsequent reactions. For example, in the synthesis of ketones from acid chlorides, flow chemistry effectively prevents the over-addition of organolithium reagents that leads to the formation of tertiary alcohol impurities. rsc.org This level of control would be highly beneficial in reactions using this compound to ensure the formation of the desired product with high selectivity.

| Parameter | Batch System | Continuous Flow System | Citation |

|---|---|---|---|

| Safety | Accumulation of hazardous reagents/intermediates. Risk of thermal runaway in exothermic reactions. | On-demand, in-situ generation and consumption of hazardous species. Excellent heat transfer prevents thermal runaway. | beilstein-journals.org |

| Selectivity | Prone to side reactions due to concentration/temperature gradients and longer reaction times. | Precise control of residence time and temperature leads to higher selectivity and fewer byproducts. | researchgate.netbeilstein-journals.org |

| Mixing | Often inefficient, leading to localized "hot spots" and concentration gradients. | Rapid and efficient mixing due to small channel dimensions. | rsc.org |

| Scalability | Often problematic; changing reactor size can alter heat/mass transfer properties. | Straightforward scalability by "numbering-up" (running multiple reactors in parallel) or running for longer times. | researchgate.net |

Reactivity and Mechanistic Investigations of 2 Ethoxy 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions: Comprehensive Analysis

As an acyl chloride, 2-Ethoxy-3-methoxybenzoyl chloride is a reactive carboxylic acid derivative. The carbon atom of the carbonyl group possesses a significant partial positive charge, enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms. This electrophilicity makes it a prime target for a wide range of nucleophiles.

Amidation Reactions: Formation of 2-Ethoxy-3-methoxybenzamides

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a robust and efficient method for forming the corresponding N-substituted 2-Ethoxy-3-methoxybenzamides.

Primary and secondary amines are effective nucleophiles that readily react with acyl chlorides to yield stable amide products. doubtnut.com The reaction proceeds via the nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the carbonyl carbon. A proton is subsequently lost from the nitrogen atom, typically neutralized by a second equivalent of the amine or an added base, to yield the final amide and an ammonium (B1175870) salt.

While specific examples for this compound are not extensively detailed in the literature, the reactivity can be inferred from similar acyl chlorides. For instance, 3-methoxybenzoyl chloride is used to synthesize N-benzyl amides, demonstrating the general applicability of this reaction. nih.gov

Table 1: Representative Amidation Reactions with Benzoyl Chlorides

| Acyl Chloride | Amine | Product |

|---|---|---|

| Benzoyl chloride | Aniline | N-Phenylbenzamide |

| 3-Methoxybenzoyl chloride | 3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzylamine | N-(3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzyl)-3-methoxybenzamide nih.gov |

The formation of amide bonds is fundamental to the synthesis of peptides and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. Acyl chlorides like this compound serve as valuable building blocks for introducing substituted aromatic scaffolds into these complex molecules. The reaction allows for the coupling of the 2-ethoxy-3-methoxybenzoyl moiety to amino acids or other amine-containing fragments.

The synthesis of N-methoxybenzamides is a related strategy, where these compounds can act as precursors in more complex transformations, such as rhodium-catalyzed C-H bond activation/cycloaddition cascades to form intricate heterocyclic systems. acs.orgresearchgate.net The ability to form highly substituted amides is crucial in medicinal chemistry for developing new therapeutic agents. For example, various substituted N-benzoyl-2-hydroxybenzamides have been synthesized from the corresponding benzoyl chlorides and salicylamide (B354443) to explore their biological activities. nih.gov The use of this compound in such synthetic routes would lead to the creation of novel polysubstituted amides and potential peptidomimetics with unique structural and electronic properties conferred by the ethoxy and methoxy (B1213986) substituents.

Esterification Reactions: Access to 2-Ethoxy-3-methoxybenzoates

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding 2-Ethoxy-3-methoxybenzoate esters. This transformation is another example of a nucleophilic acyl substitution.

Alcohols and phenols, while generally weaker nucleophiles than amines, react efficiently with highly reactive acyl chlorides to form esters. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride gas produced during the reaction.

This esterification method is widely used in the synthesis of complex molecules, including liquid crystals. For instance, various benzoate (B1203000) esters designed for liquid crystal applications have been synthesized by reacting substituted benzoyl chlorides with phenols. elsevierpure.comresearchgate.nettandfonline.com

Table 2: Representative Esterification Reactions with Benzoyl Chlorides

| Acyl Chloride | Alcohol/Phenol (B47542) | Base/Catalyst | Product |

|---|---|---|---|

| Benzoyl chloride | 2-Propanol | - | Isopropyl benzoate libretexts.org |

| 2,4-Dimethoxybenzoyl chloride | 3-Ethoxy-4-hydroxyphenyl-4-nitrobenzoate | - | 3-Ethoxy-4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate elsevierpure.comtandfonline.com |

The rate and success of esterification reactions involving substituted benzoyl chlorides are influenced by both steric and electronic factors. elsevierpure.comtandfonline.com

Steric Factors: The presence of bulky substituents near the reaction center can hinder the approach of the nucleophilic alcohol or phenol. The ethoxy group at the ortho- (C2) position of this compound introduces steric bulk that can potentially slow the reaction rate compared to an unsubstituted benzoyl chloride. In some cases, bulky ortho substituents on the acyl chloride can prevent the reaction from occurring altogether. arkat-usa.org

Electronic Factors: The ethoxy and methoxy groups on the aromatic ring are electron-donating groups through resonance. This electron donation can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to benzoyl chlorides bearing electron-withdrawing groups. However, the powerful activating effect of the chloride leaving group generally ensures that the reaction proceeds efficiently. Studies on related systems have shown that the electronic properties of substituents play a crucial role in the stability and properties of the resulting ester products. elsevierpure.comresearchgate.nettandfonline.comtandfonline.com For example, in the reaction of 3-acetylthiophene (B72516) with 4-methoxybenzoyl chloride, the methoxy group was found to be unstable under the reaction conditions, leading to a demethylated product, which highlights the impact of electronic effects. arkat-usa.org

The combination of the ortho-ethoxy and meta-methoxy groups in this compound presents a unique interplay of these factors, influencing its precise reactivity in ester formation.

Reaction with Organometallic Reagents for Ketone Synthesis

The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents and organolithium compounds, is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a direct route to ketones. However, the utility of this method is often hampered by the reactivity of the initially formed ketone, which can undergo a second nucleophilic attack by the organometallic reagent to yield a tertiary alcohol. The specific reactivity of this compound in these reactions is dictated by the electronic and steric environment conferred by its substituents.

Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of acyl chlorides. mychemblog.comresearchgate.net The general mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the corresponding ketone.

While specific studies detailing the reaction of this compound with a wide array of Grignard and organolithium reagents are not extensively documented in the available literature, the principles governing these reactions are well-established. For instance, research on the reaction of 2- or 3-methoxybenzoyl chloride with various organobromides in the presence of n-butyllithium has demonstrated the successful synthesis of the corresponding aromatic and heterocyclic ketones in good yields. wikipedia.org This suggests that this compound would similarly react with organolithium reagents to afford the desired ketones. The presence of the ethoxy and methoxy groups on the benzoyl chloride may influence the reaction rate and yield through their electronic and steric effects.

The table below illustrates the synthesis of ketones from the reaction of related methoxybenzoyl chlorides with organolithium reagents generated in situ from organobromides.

| Acyl Chloride | Organobromide | Organometallic Reagent | Product | Yield (%) |

| 2-Methoxybenzoyl chloride | 3-Methoxyphenylbromide | n-Butyllithium | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | 65 |

| 3-Methoxybenzoyl chloride | 3-Furylbromide | n-Butyllithium | (3-Methoxyphenyl)(furan-3-yl)methanone | 72 |

| 3-Methoxybenzoyl chloride | 3-Thienylbromide | n-Butyllithium | (3-Methoxyphenyl)(thiophen-3-yl)methanone | 68 |

| (Data sourced from a study on the synthesis of ketones via organolithium addition to acid chlorides in continuous flow. wikipedia.org) |

A significant challenge in the synthesis of ketones from acyl chlorides and highly reactive organometallic reagents is the over-addition to form tertiary alcohols. mychemblog.com The initially formed ketone is also susceptible to nucleophilic attack by the organometallic reagent, leading to a second addition and, after acidic workup, the formation of a tertiary alcohol.

Several strategies are employed to favor the formation of the ketone over the tertiary alcohol. These include:

Use of less reactive organometallic reagents: Organocuprates (Gilman reagents, R₂CuLi), for example, are generally less reactive than Grignard and organolithium reagents and are known to react with acyl chlorides to afford ketones with minimal formation of the tertiary alcohol byproduct. libretexts.org

Low reaction temperatures: Conducting the reaction at low temperatures (-78 °C) can help to control the reactivity of the organometallic reagent and allow for the isolation of the ketone before a second addition can occur.

Inverse addition: Slowly adding the organometallic reagent to a solution of the acyl chloride can help to maintain a low concentration of the nucleophile, thereby disfavoring the second addition to the ketone.

Use of Weinreb amides: Conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) provides a highly effective substrate for ketone synthesis with organometallic reagents, as the intermediate is stable and does not readily undergo a second addition. mychemblog.com

In the case of this compound, the steric hindrance provided by the ortho-ethoxy group may play a role in modulating the reactivity of the resulting ketone, potentially reducing the rate of the second nucleophilic attack and thus favoring the formation of the desired ketone.

Controlled Hydrolysis and its Impact on Synthetic Outcomes

The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a facile reaction that can impact the outcome of synthetic procedures if not carefully controlled. The rate of hydrolysis is influenced by the electronic and steric properties of the substituents on the aromatic ring.

For this compound, the presence of two electron-donating alkoxy groups would be expected to influence its reactivity towards hydrolysis. Electron-donating groups can stabilize the partial positive charge on the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by water. Conversely, the steric bulk of the ortho-ethoxy group might also play a role in the rate of hydrolysis.

Kinetic studies on the hydrolysis of substituted benzoyl chlorides provide insight into these effects. For example, the rate of hydrolysis of benzoyl chlorides is influenced by the nature of the substituent on the aromatic ring.

The table below presents pseudo-first-order rate constants for the alcoholysis (a reaction mechanistically similar to hydrolysis) of various substituted benzoyl chlorides, illustrating the impact of substituents on reactivity.

| Acyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, min⁻¹) |

| Benzoyl chloride | 95% Ethanol (B145695) | 25 | 0.0852 |

| m-Methoxybenzoyl chloride | n-Propanol | 25 | 0.0340 |

| p-Bromobenzoyl chloride | n-Propanol | 25 | 0.0590 |

| p-Iodobenzoyl chloride | n-Propanol | 25 | 0.0617 |

| m-Iodobenzoyl chloride | n-Propanol | 25 | 0.1044 |

| (Data from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides. uni.edu) |

The data indicates that electron-donating groups like the methoxy group can decrease the rate of reaction compared to the unsubstituted benzoyl chloride. This suggests that the hydrolysis of this compound would proceed at a controlled rate, which can be synthetically advantageous. Careful control of reaction conditions, such as temperature and the exclusion of moisture, is crucial when this compound is used in reactions where hydrolysis is an undesired side reaction.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for the formation of aryl ketones, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride. byjus.com The reaction is catalyzed by a Lewis acid, which activates the acyl chloride, making it a more potent electrophile.

This compound can serve as the acylating agent in Friedel-Crafts reactions, introducing the 2-ethoxy-3-methoxybenzoyl group onto an aromatic substrate. The success and outcome of the reaction depend on the nature of the aromatic substrate and the reaction conditions.

Electron-rich aromatic compounds, such as phenols, anisoles, and alkylbenzenes, are suitable substrates for Friedel-Crafts acylation. The electron-donating groups on these substrates activate the aromatic ring towards electrophilic attack. Conversely, electron-deficient aromatic rings, such as nitrobenzene, are generally unreactive under Friedel-Crafts conditions. uni.edu

While specific examples of Friedel-Crafts acylation using this compound are not prevalent in the reviewed literature, the reactivity of related benzoyl chlorides provides valuable insights. For example, the Friedel-Crafts acylation of ferrocene (B1249389) with 2-methoxybenzoyl chloride has been reported. Additionally, the acylation of m-xylene (B151644) with benzoyl chloride proceeds efficiently in the presence of a suitable catalyst. cdnsciencepub.com The steric hindrance presented by the ortho-ethoxy group in this compound might influence its reactivity compared to less substituted benzoyl chlorides. Studies on the acylation with 2,4,6-trimethylbenzoyl chloride have shown that steric hindrance in the acyl chloride can significantly decrease the reaction rate. electronicsandbooks.com

The regioselectivity of the Friedel-Crafts acylation is primarily governed by the directing effects of the substituents on the aromatic substrate. Activating groups (e.g., -OR, -R) are typically ortho- and para-directing, while deactivating groups (e.g., -NO₂, -COR) are meta-directing. The steric bulk of both the acylating agent and the substrate can also influence the regiochemical outcome, often favoring substitution at the less sterically hindered position (para- over ortho-).

The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion intermediate. The strength of the Lewis acid can affect the reaction rate and, in some cases, the regioselectivity. For instance, stronger Lewis acids like AlCl₃ are often required for less reactive aromatic substrates. However, milder Lewis acids may be sufficient for highly activated substrates and can sometimes offer better selectivity.

The table below summarizes the conditions and outcomes of Friedel-Crafts acylation with related benzoyl chlorides on different aromatic substrates, illustrating the influence of substrate, acyl chloride, and catalyst.

| Aromatic Substrate | Acylating Agent | Catalyst | Product(s) | Reference |

| Indole | p-Methoxybenzoyl chloride | ZnCl₂ | 2-(p-Methoxybenzoyl)indole | researchgate.net |

| m-Xylene | Benzoyl chloride | Fe₂O₃/HY zeolite | 2,4-Dimethylbenzophenone | cdnsciencepub.com |

| Mesitylene | Benzoyl chloride | AlCl₃ | Benzoylmesitylene | stackexchange.com |

| N-Methylpyrrole | p-Methoxybenzoyl chloride | Resorcinarene capsule | 2-(p-Methoxybenzoyl)-N-methylpyrrole and 3-(p-Methoxybenzoyl)-N-methylpyrrole | acs.org |

Intramolecular Friedel-Crafts Reactions for Cyclic Systems

Intramolecular Friedel-Crafts reactions are powerful methods for constructing cyclic systems, where an aromatic ring acts as a nucleophile to attack an electrophilic center within the same molecule. masterorganicchemistry.com In the context of this compound, this would typically involve the formation of a cyclic ketone. For instance, if the molecule were tethered to another aromatic ring through a flexible chain, an intramolecular acylation could lead to the formation of a polycyclic aromatic ketone.

The success of intramolecular Friedel-Crafts reactions is often dependent on the length and nature of the linker between the aromatic ring and the acyl chloride, with the formation of five, six, and seven-membered rings being the most common. masterorganicchemistry.com

Other Selective Transformations

Reduction to Aldehydes or Alcohols

The reduction of acyl chlorides is a fundamental transformation in organic synthesis. This compound can be selectively reduced to either the corresponding aldehyde, 2-ethoxy-3-methoxybenzaldehyde, or the primary alcohol, (2-ethoxy-3-methoxyphenyl)methanol.

Reduction to Aldehydes:

The Rosenmund reduction is a classic method for the selective conversion of an acyl chloride to an aldehyde. wikipedia.orgbyjus.com This catalytic hydrogenation utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often "poisoned" with a substance like thiourea (B124793) or quinoline-sulfur to prevent over-reduction of the aldehyde to the alcohol. wikipedia.orgjuniperpublishers.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent like boiling xylene or toluene. juniperpublishers.comdoubtnut.com

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Rosenmund Reduction | H₂, Pd/BaSO₄, Solvent (e.g., Xylene), Catalyst Poison | Aldehyde | wikipedia.orgbyjus.comdoubtnut.com |

| Hydrosilane Reduction | Hydrosilanes (e.g., triethylsilane), Palladium catalyst | Aldehyde | themjalab.com |

More modern methods often employ hydrosilanes as reducing agents in the presence of a transition metal catalyst. For example, triethylsilane with a palladium catalyst can effectively and chemoselectively reduce both aromatic and aliphatic acid chlorides to aldehydes. themjalab.com Another metal-free option involves the use of 1-hydrosilatrane. themjalab.com

Reduction to Alcohols:

Stronger reducing agents are required to reduce the acyl chloride all the way to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of this transformation. vaia.comlibretexts.org The reaction proceeds through an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. libretexts.orgopenstax.org Due to the high reactivity of LiAlH₄, the reaction is typically performed in an anhydrous ether solvent at low temperatures.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Hydride Reduction | 1) LiAlH₄, Anhydrous Ether 2) H₃O⁺ workup | Primary Alcohol | vaia.comlibretexts.org |

Cross-Coupling Strategies with the Acyl Moiety (e.g., Decarbonylative Reactions)

The acyl group of this compound can participate in various cross-coupling reactions. A particularly interesting strategy is decarbonylative cross-coupling, where the carbonyl group (-CO-) is extruded as carbon monoxide during the reaction. nih.gov This allows for the formation of a new carbon-carbon bond between the aryl ring of the benzoyl chloride and a coupling partner.

Palladium catalysts are commonly employed for these transformations. nih.govnih.gov For example, in a decarbonylative Suzuki-Miyaura coupling, an aroyl chloride can react with a boronic acid in the presence of a palladium catalyst to form a biaryl product. nih.gov The mechanism involves the oxidative addition of the acyl chloride to the palladium center, followed by decarbonylation to form an aryl-palladium intermediate, which then undergoes transmetalation and reductive elimination to yield the final product. nih.gov The choice of ligands on the palladium catalyst can be crucial in promoting the decarbonylation step. nih.gov

Similarly, decarbonylative Heck-type reactions and couplings with organostannanes have been reported for aroyl chlorides. nih.govnih.gov These reactions provide a versatile route to various substituted aromatic compounds, directly utilizing the reactivity of the acyl chloride group.

Detailed Mechanistic Insights into Reaction Pathways

The reactions of this compound, like other acyl chlorides, are governed by the principles of nucleophilic acyl substitution.

Tetrahedral Intermediate Formation and Collapse

The central mechanistic feature of reactions involving acyl chlorides is the formation of a tetrahedral intermediate. brainly.compearson.comlibretexts.org When a nucleophile attacks the electrophilic carbonyl carbon of this compound, the pi bond of the carbonyl group breaks, and the carbon atom re-hybridizes from sp² to sp³. vaia.com This results in a transient, high-energy tetrahedral intermediate.

This intermediate is unstable and will readily collapse to reform the stable carbonyl double bond. masterorganicchemistry.com In this step, one of the substituents on the former carbonyl carbon is eliminated as a leaving group. Since the chloride ion is an excellent leaving group, it is readily expelled, leading to the formation of the final substitution product. vaia.combrainly.com This two-step addition-elimination mechanism is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com The entire process is often very rapid due to the high reactivity of the acyl chloride. pearson.com

The nature of the nucleophile can vary widely, from simple species like water or alcohols to more complex organometallic reagents. openstax.orgpearson.com For example, in the reaction with dimethylamine, the amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion to produce N,N-dimethyl-2-ethoxy-3-methoxybenzamide. brainly.com

Transition State Analysis and Energy Profiles

The reaction pathway of nucleophilic acyl substitution on benzoyl chlorides can be further understood by analyzing the transition states and energy profiles. The formation of the tetrahedral intermediate is typically the rate-determining step in these reactions.

Computational studies, often using density functional theory (DFT), can provide valuable insights into the energy profiles of these reactions. rsc.orgnih.gov For example, DFT calculations on the decarbonylative Suzuki-Miyaura coupling of benzoyl chloride show that the initial oxidative addition of the acyl chloride to the palladium catalyst is a facile process, leading to an acyl-palladium intermediate. nih.gov The subsequent decarbonylation step proceeds through its own transition state. nih.gov

For reactions like the Friedel-Crafts benzoylation, the electrophilicity of the benzoyl chloride and the nucleophilicity of the aromatic partner are key factors. imist.ma Theoretical studies have been used to predict the regioselectivity of such reactions by analyzing the local nucleophilicity indices of the aromatic compound. imist.ma

In solvolysis reactions of substituted benzoyl chlorides, the mechanism can range from a bimolecular Sₙ2-like pathway to a unimolecular Sₙ1-like pathway involving a benzoyl cation intermediate, depending on the substituents and the solvent. mdpi.com For benzoyl chlorides with electron-donating groups, like the ethoxy and methoxy groups in this compound, a cationic reaction channel is more likely, especially in weakly nucleophilic solvents. mdpi.com Hammett plots, which correlate reaction rates with substituent constants, are a valuable experimental tool for probing these mechanistic details and understanding the electronic effects on the transition state. semanticscholar.org

Role of Solvents and Catalysts in Mechanism Modulation

The reactivity of acyl chlorides, including this compound, is profoundly influenced by the reaction environment. The choice of solvent and the presence or absence of a catalyst can dictate the operative reaction mechanism, thereby affecting reaction rates and product outcomes. Mechanistic studies on analogous benzoyl chlorides reveal a delicate interplay between solvent properties and catalytic action, which allows for the modulation of the reaction pathway between associative and dissociative extremes.

Solvent Effects on Reaction Pathways

The solvolysis of benzoyl chlorides can proceed through two primary competing mechanisms: a bimolecular nucleophilic substitution (associative, SN2-like) pathway and a unimolecular (dissociative, SN1-like) pathway. mdpi.comresearchgate.net The dominant mechanism is determined by the solvent's ability to support charge separation (ionizing power) and its ability to act as a nucleophile (nucleophilicity), as well as by the electronic properties of the substituents on the benzene (B151609) ring. mdpi.comkoreascience.kr

Associative (SN2-like) Mechanism: This pathway involves the formation of a tetrahedral intermediate through the nucleophilic addition of a solvent molecule to the carbonyl carbon. It is favored in more nucleophilic solvents and by electron-withdrawing substituents on the aromatic ring, which make the carbonyl carbon more electrophilic. koreascience.kr

Dissociative (SN1-like) Mechanism: This pathway involves the rate-limiting formation of a benzoyl cation intermediate, which is then rapidly attacked by the solvent. This mechanism is favored by solvents with high ionizing power and low nucleophilicity, which can stabilize the cationic intermediate. mdpi.compsu.edu Electron-donating substituents, such as the ethoxy and methoxy groups in this compound, also promote this pathway by stabilizing the positive charge on the acylium ion. mdpi.comarkat-usa.org

The competition between these two processes can lead to a spectrum of transition states and sometimes results in U-shaped plots when reaction rates are plotted against substituent parameters, indicating a change in mechanism from dissociative for electron-donating groups to associative for electron-withdrawing groups. mdpi.com

For this compound, the presence of two electron-donating groups (ethoxy and methoxy) would strongly favor the dissociative (SN1-like) pathway, particularly in solvents that promote ionization but are poor nucleophiles.

The table below summarizes how different solvent properties can modulate the reaction mechanism for a generic benzoyl chloride.

| Solvent | Typical Property | Favored Mechanism | Rationale |

|---|---|---|---|

| Ethanol (EtOH) / Water (H₂O) Mixtures | High Nucleophilicity, Moderate Ionizing Power | Associative (SN2-like) or Mixed | The nucleophilic character of ethanol and water favors the addition-elimination pathway. koreascience.kr Increasing water content generally increases both ionizing power and the rate of SN2-type reactions. koreascience.kr |

| Acetic Acid (AcOH) / Formic Acid (HCO₂H) | Moderate Nucleophilicity, Moderate Ionizing Power | Mixed / leaning toward Dissociative | These solvents are less nucleophilic than water or ethanol, allowing the cationic pathway to become more competitive. mdpi.com |

| 2,2,2-Trifluoroethanol (TFE) | Low Nucleophilicity, High Ionizing Power | Dissociative (SN1-like) | TFE is excellent at stabilizing carbocations due to its high ionizing power but is a very poor nucleophile, strongly favoring the formation of the acylium ion intermediate. psu.eduarkat-usa.org |

| Hexafluoroisopropanol (HFIP) | Very Low Nucleophilicity, Very High Ionizing Power | Strongly Dissociative (SN1-like) | As one of the most ionizing and least nucleophilic solvents, HFIP provides an environment where the cationic reaction channel is dominant even for deactivated benzoyl chlorides. mdpi.comresearchgate.net |

Catalytic Modulation via Lewis Acids

In reactions such as Friedel-Crafts acylation, the electrophilicity of the benzoyl chloride is often insufficient to react with an aromatic ring. In these cases, catalysts, typically Lewis acids, are employed to enhance reactivity and drive the reaction. pearson.comchemistrystudent.com

The mechanism of Lewis acid catalysis involves the coordination of the catalyst (e.g., aluminum chloride, AlCl₃) to the chlorine atom of the benzoyl chloride. masterorganicchemistry.com This polarization of the carbon-chlorine bond facilitates its cleavage, leading to the formation of a highly reactive, resonance-stabilized acylium ion. byjus.comyoutube.com This potent electrophile is then readily attacked by a nucleophile, such as an activated aromatic ring. byjus.comsciengine.com

The general mechanism is as follows:

Activation: The Lewis acid catalyst reacts with the acyl chloride to form an activated complex. byjus.comsciengine.com

Formation of Acylium Ion: The complex dissociates to form the electrophilic acylium ion and the complexed catalyst anion (e.g., AlCl₄⁻). masterorganicchemistry.com

Electrophilic Attack: The acylium ion attacks the nucleophile (e.g., benzene).

Catalyst Regeneration: A proton is eliminated from the intermediate, restoring aromaticity and regenerating the Lewis acid catalyst. chemistrystudent.combyjus.com

The choice of Lewis acid can significantly impact the reaction rate and efficiency, as their catalytic activities vary. For a given reaction, a stronger Lewis acid will generally lead to a faster reaction, although selectivity can be affected. researchgate.net

The table below presents a qualitative comparison of the catalytic activity of various Lewis acids in Friedel-Crafts benzoylation reactions.

| Lewis Acid Catalyst | Relative Catalytic Activity (vs. AlCl₃) | Notes |

|---|---|---|

| Antimony Pentachloride (SbCl₅) | ~1300x | A very strong and highly active Lewis acid catalyst. researchgate.net |

| Ferric Chloride (FeCl₃) | ~570x | A highly active and common catalyst for acylation. researchgate.net Often preferred when milder conditions are needed than with AlCl₃. |

| Gallium Trichloride (B1173362) (GaCl₃) | ~500x | A strong Lewis acid with high catalytic activity. researchgate.net |

| Aluminum Chloride (AlCl₃) | 1x (Reference) | The classical and most widely used catalyst for Friedel-Crafts reactions. chemistrystudent.comresearchgate.net |

| Zinc Chloride (ZnCl₂) | Lower activity | A milder Lewis acid, often used when substrates are sensitive to stronger catalysts. researchgate.net |

| Stannic Chloride (SnCl₄) | ~0.003x | Significantly less active than aluminum chloride in this context. researchgate.net |

For a reaction involving this compound, such as the acylation of a deactivated aromatic ring, the use of a moderately active catalyst like Ferric Chloride (FeCl₃) or a highly active one like Antimony Pentachloride (SbCl₅) could be necessary to achieve a reasonable reaction rate. researchgate.net

Applications of 2 Ethoxy 3 Methoxybenzoyl Chloride in Advanced Molecular Construction

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 2-Ethoxy-3-methoxybenzoyl chloride provides a reliable scaffold for introducing a substituted benzoyl group into these ring systems, primarily through the formation of amide or ester linkages.

The reaction of this compound with primary or secondary amines is a direct and efficient method for forming benzamides. When the amine is part of a heterocyclic system, this reaction yields benzamides with complex heterocyclic scaffolds. These structures are of significant interest due to their prevalence in pharmacologically active compounds. walshmedicalmedia.com

The synthesis involves the nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. This reaction is typically robust and high-yielding. For instance, analogous reactions with other substituted benzoyl chlorides, such as 2-methoxybenzoyl chloride, have been successfully used to synthesize N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide by reacting it with 2-aminobenzothiazole. researchgate.net This demonstrates a clear pathway for incorporating the 2-ethoxy-3-methoxybenzoyl moiety onto a variety of nitrogen-containing heterocycles.

Similarly, the reaction with substituted hydrazines can produce N-acylhydrazines, which are valuable intermediates for synthesizing various nitrogen-containing heterocycles like pyrazoles and oxadiazoles. googleapis.com

Table 1: Examples of Benzamide (B126) Formation with Heterocyclic Amines

| Amine Reactant | Benzoyl Chloride | Resulting Structure/Scaffold |

| 2-Aminobenzothiazole | 2-Methoxybenzoyl chloride | N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide researchgate.net |

| Allylamine | 2-Ethoxy-4,6-dimethoxybenzoyl chloride | N-Allyl-2-ethoxy-4,6-dimethoxybenzamide google.com |

| tert-Butylhydrazine | 3-Methoxy-2-methylbenzoyl chloride | N-(3-Methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine derivative googleapis.com |

This table presents analogous reactions demonstrating the synthesis of benzamides, which can be applied to this compound.

In a similar fashion to its reaction with amines, this compound can react with alcohols and thiols to form esters and thioesters, respectively. When bifunctional reactants like diols, dithiols, or hydroxy-thiols are used, this acylation can be the key step in the cyclization to form oxygen- and sulfur-containing heterocycles.

For example, reaction with a 1,2-diol could lead to the formation of a cyclic acetal (B89532) ester, or reaction with a molecule containing both a hydroxyl and a thiol group could be directed to selectively form either an ester or a thioester linkage, which can then be cyclized to form heterocycles like benzoxathioles or their derivatives. While specific examples for this compound are not prevalent in the reviewed literature, the underlying Friedel-Crafts acylation and esterification reactions are fundamental in organic synthesis for creating such structures. clockss.orgethz.ch

Role in Multi-Step Total Synthesis of Research Targets

In the total synthesis of complex natural products and other target molecules, every building block is chosen for a specific purpose. The 2-ethoxy-3-methoxybenzoyl group can be incorporated for its electronic and steric properties, its role as a protecting group, or as a handle for later-stage transformations. nih.govuni-muenchen.de

The benzoyl group, and its substituted variants, are often employed as protecting groups for amines. utdallas.edu The resulting benzamide is significantly less reactive than the free amine, protecting it from a wide range of reaction conditions. The 2-ethoxy-3-methoxybenzoyl group offers a stable amide linkage that can be removed under specific hydrolytic conditions at a later stage of a synthesis. wikipedia.org

The strategic placement of the ethoxy and methoxy (B1213986) groups can also influence the conformation and reactivity of the molecule. These groups can direct metallation reactions or influence the stereochemical outcome of nearby reactions. Furthermore, they can be cleaved selectively (e.g., ether cleavage with BBr₃) to reveal phenol (B47542) functionalities, which can be used for subsequent coupling reactions or to modulate the biological activity of the final product.

Table 2: Comparison of Amine Protecting Groups in Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

| Benzoyl | Bz | Benzoyl chloride | Strong acid/base hydrolysis | Stable to many conditions |

| Carbobenzyloxy | Cbz | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) wikipedia.org | Acid/base stable |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl) wikipedia.org | Base, hydrogenolysis stable |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) wikipedia.org | Acid, hydrogenolysis stable |

The utility of this compound is evident in both convergent and divergent synthetic strategies.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.org A core molecule containing a reactive amine or alcohol can be acylated with this compound. The resulting product can then undergo a variety of different subsequent reactions, allowing for the creation of a diverse set of analogues for structure-activity relationship (SAR) studies. This strategy is highly efficient for exploring the chemical space around a particular molecular scaffold.

Synthesis of Functional Materials and Polymers

The principles of using this compound as a building block extend to the realm of materials science. It can be used to synthesize monomers that are subsequently polymerized to create functional polymers with tailored properties. rsc.org

A common strategy involves reacting this compound with a molecule that contains both a hydroxyl or amine group and a polymerizable functional group, such as a vinyl, acrylate, or styrenic moiety. The resulting monomer incorporates the 2-ethoxy-3-methoxybenzoyl unit. Polymerization of this monomer, for instance through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can lead to well-defined polymers. researchgate.net The pendant benzoyl groups can influence the polymer's properties, such as its thermal stability, solubility, and optical characteristics. They can also serve as sites for post-polymerization modification.

Table 3: Hypothetical Synthesis of a Functional Acrylate Monomer

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | 2-Hydroxyethyl acrylate | 2-(2-Ethoxy-3-methoxybenzoyloxy)ethyl acrylate | Synthesis of a monomer containing the desired functional group. |

| 2 | Monomer from Step 1 | AIBN (Initiator) | Poly[2-(2-ethoxy-3-methoxybenzoyloxy)ethyl acrylate] | Free-radical polymerization to create a functional polymer. |

Acylation for Polymer Functionalization

The functionalization of polymers is a critical process for tailoring their physical and chemical properties to meet the demands of specific applications. Acylation using reactive molecules like this compound is a fundamental strategy to append specific chemical moieties onto a polymer backbone. This process can dramatically alter a polymer's characteristics, such as solubility, thermal stability, and surface properties, or introduce new functionalities for further reactions.

While direct studies involving this compound in polymer functionalization are not widely documented, the principles are well-established through structurally similar benzoyl chlorides. For instance, substituted benzoyl chlorides are employed in the synthesis of specialized photoinitiators used in dental polymer resins. In a relevant example, 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride is reacted with a phosphine (B1218219) derivative to create a bisacylphosphine oxide (BAPO). d-nb.info This molecule can initiate polymerization upon exposure to light, leading to the formation of a durable cross-linked polymer network suitable for dental composites. d-nb.info This demonstrates how a benzoyl chloride moiety can be used to build a larger functional molecule that is then incorporated into a polymer system.

Another approach involves the polycondensation of related alkoxybenzyl halides on the surface of nanoparticles, creating polymer-nanoparticle composites with tailored properties. pradeepresearch.org Such reactions highlight the utility of substituted benzyl and benzoyl halides in creating functional polymer coatings.

| Functionalization Approach | Reagent Class | Resulting Functionality / Product | Application Example | Reference |

| Acylation of functional precursor | Substituted Benzoyl Chloride | Bisacylphosphine Oxide (BAPO) | Dental Resin Photoinitiators | d-nb.info |

| Surface-initiated polycondensation | Alkoxybenzyl Halide | Poly(methoxybenzyl) coating | Antimicrobial Nanoparticle-Polymer Composites | pradeepresearch.org |

Incorporation into Advanced Materials Precursors

The synthesis of advanced materials often requires precursors with precisely defined chemical structures to ensure the final material exhibits the desired performance characteristics. This compound, by virtue of its reactive acyl chloride group, can be incorporated into molecules that serve as building blocks for these materials.

A key application area for related benzoyl chlorides is in the synthesis of photoinitiators for advanced polymer-based materials, such as dental composites. d-nb.info Bisacylphosphine oxides (BAPOs), synthesized using substituted benzoyl chlorides, are highly efficient photoinitiators that absorb light and generate radicals, triggering the polymerization of methacrylate (B99206) monomers to form a hard, durable material. d-nb.info The specific substituents on the benzoyl ring influence the absorption spectrum and efficiency of the photoinitiator.

Precursor for Advanced Agrochemical Research Intermediates

The development of novel herbicides and insecticides often relies on the synthesis of complex organic molecules, for which substituted benzoyl chlorides are crucial building blocks. The 2-ethoxy-3-methoxybenzoyl moiety can be found in the core structure of various compounds investigated for their potential as active agrochemical ingredients.

A significant class of insecticides is the diacylhydrazines, which act as ecdysone (B1671078) agonists, disrupting the normal molting process in insects. Patents reveal that N'-substituted-N,N'-diacylhydrazines with potent insecticidal activity are synthesized using benzoyl chloride derivatives that are structurally very similar to this compound. For example, compounds such as N-(2-ethyl-3-methoxybenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine have been synthesized and evaluated. googleapis.com The synthesis involves the acylation of a substituted hydrazine (B178648) with the corresponding benzoyl chloride.

Similarly, other substituted methoxybenzoyl chlorides serve as intermediates for commercial pesticides. 3-Methoxy-2-methylbenzoyl chloride is a known intermediate in the synthesis of the insecticide Methoxyfenozide. chemicalbook.com In the field of herbicides, many commercial products function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The synthesis of novel HPPD inhibitors often involves the acylation of a pyrazole (B372694) or other heterocyclic core with a substituted benzoyl chloride to produce a benzophenone (B1666685) derivative. rsc.org These examples underscore the importance of substituted benzoyl chlorides like this compound as key intermediates in the pipeline for discovering and producing new agrochemicals. rsc.orggoogle.com

| Agrochemical Class | Mechanism/Target | Role of Benzoyl Chloride Derivative | Example Intermediate/Product | Reference |

| Diacylhydrazine Insecticides | Ecdysone Agonist | Acylation of a substituted hydrazine to form the final active molecule. | N-(2-ethyl-3-methoxybenzoyl)-N'-...-hydrazine | googleapis.com |

| Methoxyfenozide (Insecticide) | Ecdysone Agonist | Key intermediate for synthesis. | 3-Methoxy-2-methylbenzoyl Chloride | chemicalbook.com |

| Pyrazole Benzophenones (Herbicides) | HPPD Inhibition | Acylation of a pyrazole intermediate to create the benzophenone core. | 1-acyl-3-phenyl-pyrazol benzophenones | rsc.org |

Synthesis of Other Specialty Chemicals and Research Reagents

Beyond polymers and agrochemicals, this compound is a valuable precursor for a wide array of specialty chemicals, particularly pharmaceutical intermediates and research reagents. The 2-ethoxy-3-methoxybenzoyl structural motif is found in molecules designed for specific biological activities.

A notable application is in the synthesis of local anesthetics. Research has shown that esters derived from 2-ethoxy-3-methoxybenzoic acid, the parent acid of the title compound, exhibit potential for pain management by blocking sodium channels. ontosight.ai The synthesis of these active pharmaceutical ingredients (APIs), such as 2-(dimethylamino)ethyl 2-ethoxy-3-methoxybenzoate hydrochloride, involves the hydrolysis of this compound to its corresponding carboxylic acid, followed by esterification with the desired amino alcohol. ontosight.aiuni.luuni.lu

The compound also serves as a precursor for other complex heterocyclic structures. Phenylacetonitriles, which are intermediates in the synthesis of papaverine (B1678415) analogues known for their antispasmodic properties, can be prepared from related substituted benzyl chlorides. googleapis.com Additionally, the general reactivity of benzoyl chlorides allows for their use in creating libraries of compounds for drug discovery, such as the synthesis of N-benzoyl-2-hydroxybenzamides, which have been screened for antiprotozoal activity. nih.gov The ability to readily introduce the 2-ethoxy-3-methoxybenzoyl group makes the corresponding acyl chloride a versatile tool for organic synthesis and medicinal chemistry research. lookchem.comsolubilityofthings.com

Advanced Analytical and Computational Studies on 2 Ethoxy 3 Methoxybenzoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques for Reaction Products and Intermediates

The elucidation of reaction pathways and the definitive identification of products and transient intermediates in the chemistry of 2-Ethoxy-3-methoxybenzoyl chloride and its derivatives rely on a suite of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry for Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the unambiguous identification of reaction products derived from this compound. Unlike standard mass spectrometry, HRMS provides exact mass measurements, which allows for the determination of elemental compositions. This is particularly crucial when distinguishing between isomers or identifying unexpected reaction products.

In the analysis of derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the transfer of intact molecules from solution to the gas phase, minimizing fragmentation and preserving the molecular ion. mdpi.com For instance, in the characterization of complex derivatives, HRMS can confirm the correct molecular weight and elemental composition, as demonstrated in studies of 2,6-bis((benzoyl-R)amino)pyridine derivatives. mdpi.com The high resolution of instruments like the QExactive Orbitrap™ allows for mass measurements with high accuracy, typically within a few parts per million (ppm). mdpi.com

When analyzing reaction mixtures containing this compound derivatives, HRMS coupled with techniques like liquid chromatography (LC-HRMS) can separate and identify individual components with high confidence. researchgate.net For example, the analysis of amine-containing compounds often involves a derivatization step, and LC-HRMS is used to confirm the structure of the resulting products. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound

| Compound | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| Hypothetical Amide Derivative | 302.1648 | 302.1651 | 1.0 | C17H23NO4 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, multi-dimensional NMR techniques are indispensable for elucidating the complex three-dimensional structures of this compound derivatives. researchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between atoms within a molecule. researchgate.netresearchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the ethoxy group and on the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of protonated carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the conformation and stereochemistry of the molecule. researchgate.net

For example, in a study of complex heterocyclic compounds, 2D NMR was used to definitively prove the structure by showing correlations between specific protons and carbons, which would not have been possible with 1D NMR alone. researchgate.net The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard for these analyses. nih.gov

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline derivatives of this compound. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.

For instance, in the structural analysis of various benzoyl chloride derivatives, single-crystal X-ray diffraction has been used to determine bond lengths, bond angles, and torsion angles, providing unequivocal proof of the molecular structure. sioc-journal.cnresearchgate.netsoton.ac.uk This is particularly important for resolving ambiguities that may arise from spectroscopic data alone, especially in cases of complex stereochemistry or unexpected molecular arrangements. The crystal structure of a thiourea (B124793) derivative, for example, revealed an almost planar C₂N₂S moiety and specific dihedral angles between the different ring systems, which were consolidated by intramolecular hydrogen bonds. soton.ac.uk Similarly, the crystal structure of another derivative was stabilized by various weak hydrogen-bonding interactions. researchgate.net

Table 2: Example Crystallographic Data for a Fictional Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers powerful tools for real-time reaction monitoring and the analysis of functional groups in reactions involving this compound. americanpharmaceuticalreview.comspiedigitallibrary.orgacs.orgnih.gov